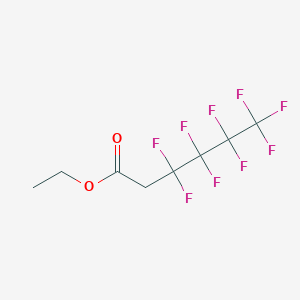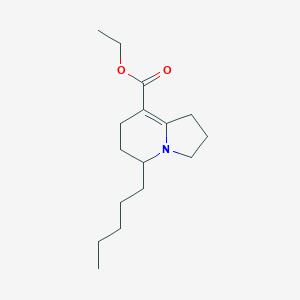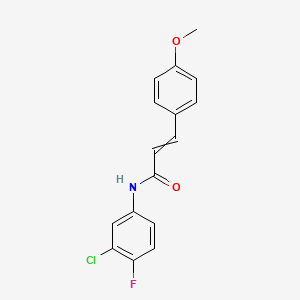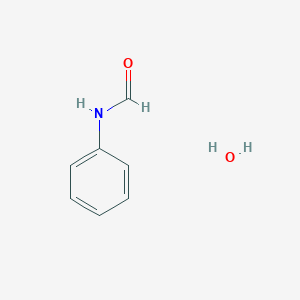
Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester: is an organic compound with the molecular formula C10H17ClO4 . This compound is characterized by the presence of a pentanedioic acid backbone with a chlorine atom and three methyl groups attached, along with two ester functional groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester typically involves the esterification of the corresponding acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: While not directly used as a drug, the compound’s derivatives can be explored for potential pharmaceutical applications, including as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, the compound is used in the manufacture of polymers, resins, and other materials. Its ester groups make it suitable for polymerization reactions.
Mécanisme D'action
The mechanism by which pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ester groups can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Pentanedioic acid, dimethyl ester
- Pentanedioic acid, 2-methyl-, dimethyl ester
- Pentanedioic acid, 2,4-dimethyl-, dimethyl ester
Comparison:
- Pentanedioic acid, dimethyl ester: Lacks the chlorine atom and additional methyl groups, making it less reactive in substitution reactions.
- Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group, resulting in different steric and electronic properties.
- Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Has two methyl groups, leading to variations in reactivity and physical properties.
Uniqueness: Pentanedioic acid, 2-chloro-2,4,4-trimethyl-, dimethyl ester is unique due to the presence of the chlorine atom and three methyl groups, which significantly influence its chemical behavior and reactivity. These structural features make it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
213246-94-7 |
|---|---|
Formule moléculaire |
C10H17ClO4 |
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
dimethyl 2-chloro-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C10H17ClO4/c1-9(2,7(12)14-4)6-10(3,11)8(13)15-5/h6H2,1-5H3 |
Clé InChI |
WTGGMKXPQIAQNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(C(=O)OC)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)



acetic acid](/img/structure/B14253421.png)

